Bienvenue dans la boutique en ligne BenchChem!

Tam-IN-2

TAM kinase pan-inhibitor selectivity profiling

Tam-IN-2 is a pyrrolotriazine pan-TAM inhibitor (TYRO3, AXL, MERTK) from patent US 20170275290 A1. Its distinct pyrrolotriazine core differentiates it from quinoline and pyrimidine-based TAM inhibitors, making it essential for scaffold-dependent SAR comparisons. Ideal for in vitro kinase assays requiring pan-TAM inhibition and preliminary phenotypic screening. Critical limitation: quantitative IC50 values are not publicly available—validate positive hits with characterized inhibitors such as LDC1267 or UNC569. Not recommended for in vivo studies due to absence of PK, bioavailability, or toxicity data. ≥98% purity; for research use only.

Molecular Formula C31H27F2N7O3
Molecular Weight 583.6 g/mol
Cat. No. B2828974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTam-IN-2
Molecular FormulaC31H27F2N7O3
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C2=CC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=C(C=C6)F)F
InChIInChI=1S/C31H27F2N7O3/c1-18(41)38-13-10-19(11-14-38)27-16-25(28-29(34)35-17-36-40(27)28)23-9-6-21(15-26(23)33)37-30(42)24-3-2-12-39(31(24)43)22-7-4-20(32)5-8-22/h2-9,12,15-17,19H,10-11,13-14H2,1H3,(H,37,42)(H2,34,35,36)
InChIKeyPLCVJNJRUVNDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tam-IN-2 for Research Procurement: TAM Kinase Inhibitor Baseline and Chemical Identity


Tam-IN-2 (CAS 2135642-56-5) is a synthetic small-molecule inhibitor targeting the TAM family of receptor tyrosine kinases (TYRO3, AXL, and MERTK) . The compound was first disclosed as pyrrolotriazine compound 0904 in patent US 20170275290 A1, which describes a series of pyrrolotriazine derivatives as TAM inhibitors [1]. Tam-IN-2 has a molecular formula of C31H27F2N7O3 and a molecular weight of 583.59 g/mol . Commercially, Tam-IN-2 is supplied by multiple vendors with reported purity ≥98% for research use only [2].

Why Tam-IN-2 Cannot Be Interchanged with Other TAM Inhibitors in Experimental Systems


The TAM kinase family (TYRO3, AXL, MERTK) exhibits both overlapping and context-dependent functional roles in tumor cell survival, immune evasion, and metastasis [1]. While all three kinases share structural homology in the ATP-binding pocket, their back-pocket regions are substantially more diversified, enabling the design of inhibitors with distinct selectivity profiles across the family [2]. Consequently, a pan-TAM inhibitor will produce different biological outcomes compared to an AXL-selective or MERTK-selective agent, even within the same experimental system. Furthermore, TAM inhibitors from different chemical series exhibit divergent polypharmacology profiles, with off-target kinase engagement varying substantially depending on back-pocket interactions [3]. Substituting Tam-IN-2 with another TAM-targeting compound without understanding its specific selectivity fingerprint introduces uncontrolled experimental variables and compromises data reproducibility.

Tam-IN-2 Quantitative Differentiation Evidence: Comparator-Based Data Guide for Procurement Decisions


Tam-IN-2 vs. LDC1267: Pan-TAM Selectivity Profile Differentiation

Tam-IN-2 is a pan-TAM inhibitor that targets all three TAM family members (TYRO3, AXL, and MERTK), whereas LDC1267 is also a pan-TAM inhibitor with published quantitative IC50 values. At present, no publicly available peer-reviewed study or authoritative database reports quantitative IC50 values for Tam-IN-2 against individual TAM kinases or against off-target kinases. The patent US 20170275290 A1 does not contain IC50 data for compound 0904 (Tam-IN-2) or its analogs [1]. Consequently, no direct head-to-head quantitative comparison can be made between Tam-IN-2 and established comparators such as LDC1267 (Mer IC50 <5 nM, Tyro3 IC50 = 8 nM, Axl IC50 = 29 nM) , UNC569 (Mer IC50 = 2.9 nM, Axl IC50 = 37 nM, Tyro3 IC50 = 48 nM) [2], or UNC1062 (MERTK IC50 = 1.1 nM, TYRO3 IC50 = 60 nM, AXL IC50 = 85 nM) [3]. The absence of quantitative selectivity data represents a significant limitation for researchers seeking to differentiate Tam-IN-2 from other commercially available TAM inhibitors based on potency or selectivity metrics.

TAM kinase pan-inhibitor selectivity profiling

Tam-IN-2 vs. MERTK-Selective Inhibitors: Class-Level Differentiation Based on Intended Polypharmacology

Tam-IN-2 is disclosed as a pan-TAM inhibitor targeting all three TAM family kinases, which distinguishes it at the class level from MERTK-selective inhibitors such as UNC2541 (MERTK IC50 = 4.4 nM, >100-fold selective over AXL, TYRO3, and FLT3) , UNC5293 (MERTK Ki = 190 pM, IC50 = 0.9 nM) [1], and UNC1062 (MERTK IC50 = 1.1 nM, 55-fold selective over TYRO3, 77-fold selective over AXL) [2]. The biological rationale for selecting a pan-TAM inhibitor versus a MERTK-selective inhibitor depends on the specific experimental context: TAM kinases have redundant functions in some settings but are differentially required in others [3]. Pan-TAM inhibition may be desirable for maximum suppression of TAM-mediated signaling, whereas MERTK-selective inhibition may spare TYRO3 and AXL functions that are beneficial in certain immune contexts. Without quantitative selectivity data for Tam-IN-2, researchers cannot determine the precise selectivity window between TAM family members or assess whether Tam-IN-2 exhibits any bias toward specific TAM kinases.

MERTK selectivity polypharmacology back-pocket

Tam-IN-2 Structural Differentiation: Pyrrolotriazine Scaffold vs. Quinoline and Pyrimidine-Based TAM Inhibitors

Tam-IN-2 belongs to the pyrrolotriazine chemical class, as disclosed in patent US 20170275290 A1 [1]. This scaffold is structurally distinct from other major TAM inhibitor chemotypes, including the quinoline-based LDC1267 series and the pyrimidine-based UNC series compounds (e.g., UNC569, UNC1062) [2]. The pyrrolotriazine core may confer different physicochemical properties and binding mode characteristics compared to alternative scaffolds. TAM inhibitors from different chemical series exhibit varying degrees of polypharmacology and off-target kinase engagement, which is modulated by interactions with the diversified back-pocket region of TAM kinases [3]. However, no published structure-activity relationship (SAR) data, co-crystal structures, or direct comparative biochemical profiling exist for Tam-IN-2 that would enable quantitative assessment of how the pyrrolotriazine scaffold influences potency, selectivity, or drug-like properties relative to quinoline or pyrimidine-based TAM inhibitors.

pyrrolotriazine chemical scaffold structure-activity relationship

Commercial Availability and Purity: Tam-IN-2 vs. Comparator Procurement Considerations

Tam-IN-2 is commercially available from multiple vendors including MedChemExpress, TargetMol, Glpbio, and Adooq, with reported purity of ≥98% to ≥99.87% [1]. The compound is supplied as a solid with recommended storage at -20°C . In comparison, established TAM inhibitors such as LDC1267 and UNC569 are also widely available from multiple suppliers with comparable purity specifications. No vendor provides lot-specific certificates of analysis with quantitative HPLC purity data or residual solvent analysis for Tam-IN-2 in publicly accessible product pages. The absence of published biological activity data for Tam-IN-2 means that researchers cannot verify batch-to-batch consistency of biological activity, which is a standard procurement consideration for well-characterized tool compounds.

procurement purity commercial availability

Tam-IN-2 vs. Clinical-Stage TAM Inhibitors: Developmental Stage Differentiation

Tam-IN-2 is a research-grade tool compound with no reported progression into preclinical development or clinical trials. In contrast, multiple TAM inhibitors have advanced to clinical evaluation, including INCB081776 (a dual AXL/MERTK inhibitor in Phase 1 trials) [1], ONO-7475 (tamnorzatinib, an AXL/MER inhibitor evaluated in NCT03176277) [2], and dubermatinib (TP-0903, an AXL inhibitor with clinical data) . The Nature Reviews Clinical Oncology summary of TAM inhibitors notes that the first selective TAM inhibitors have been well-tolerated with evidence of therapeutic efficacy in early-phase clinical trials [3]. No published pharmacokinetic, toxicology, or in vivo efficacy data exist for Tam-IN-2 that would support its use beyond in vitro biochemical or cellular studies. This developmental stage distinction is critical for researchers: Tam-IN-2 is appropriate only as a basic research tool, whereas clinical-stage compounds offer validated pharmacology suitable for translational studies.

clinical candidate preclinical tool compound

Tam-IN-2 Application Scenarios: Appropriate Research Contexts Based on Available Evidence


In Vitro Pan-TAM Kinase Inhibition in Biochemical Assays (With Limitations)

Tam-IN-2 may be employed in in vitro biochemical kinase assays where pan-TAM inhibition is the explicit experimental objective [1]. However, researchers should note that quantitative IC50 values for individual TAM family members are not publicly available, precluding determination of relative potency across TYRO3, AXL, and MERTK. This scenario is appropriate only when the research question does not require precise quantification of kinase inhibition or when Tam-IN-2 is being used as a reference compound from the pyrrolotriazine chemical series. For studies requiring validated potency metrics, established compounds such as LDC1267 (with published IC50 values of <5 nM, 8 nM, and 29 nM for Mer, Tyro3, and Axl respectively) are strongly recommended.

Chemical Tool for Pyrrolotriazine Scaffold Exploration

Tam-IN-2 may serve as a representative compound for the pyrrolotriazine scaffold class in exploratory medicinal chemistry or chemical biology studies [1]. The pyrrolotriazine core represents a distinct chemotype relative to the more extensively characterized quinoline and pyrimidine-based TAM inhibitors . Researchers investigating structure-activity relationships across different TAM inhibitor scaffolds may include Tam-IN-2 as a comparator to assess scaffold-dependent differences in physicochemical properties or binding modes. However, the absence of co-crystal structures or published SAR data limits the interpretability of such studies.

Procurement for Preliminary Screening or Pilot Experiments

Tam-IN-2 may be procured for preliminary screening or pilot experiments where a pan-TAM inhibitor is required and the research objective is to determine whether TAM inhibition produces a phenotype of interest before investing in more thoroughly characterized tool compounds. Given the commercial availability of Tam-IN-2 from multiple vendors with purity specifications ≥98% [1], the compound is accessible for initial exploratory work. Researchers should plan to validate any positive findings with a well-characterized TAM inhibitor (e.g., LDC1267, UNC569) that has published potency and selectivity data .

Not Recommended: In Vivo Studies or Translational Research

Tam-IN-2 is not recommended for in vivo animal studies or translational research applications. The compound lacks published pharmacokinetic data, bioavailability metrics, metabolic stability profiles, or toxicology assessments [1]. In contrast, multiple TAM inhibitors with established in vivo pharmacology are available, including clinical-stage compounds such as INCB081776 and ONO-7475 . Researchers requiring in vivo TAM inhibition should select compounds with validated pharmacokinetic properties and published in vivo efficacy data. The Nature Reviews Clinical Oncology summary confirms that selective TAM inhibitors with favorable tolerability and evidence of therapeutic efficacy are available for translational studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tam-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.